2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid

Catalog No.
S13989756
CAS No.
138099-40-8
M.F
C10H11NO4S
M. Wt
241.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid

CAS Number

138099-40-8

Product Name

2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid

IUPAC Name

2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

InChI

InChI=1S/C10H11NO4S/c12-10(13)8-4-1-2-5-9(8)11-6-3-7-16(11,14)15/h1-2,4-5H,3,6-7H2,(H,12,13)

InChI Key

SRESQVBJOQKCOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC=C2C(=O)O

2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid is a heterocyclic compound characterized by the presence of a benzoic acid moiety and a dioxidoisothiazolidine ring. The structure features a sulfur atom within a five-membered ring, which contributes to its unique chemical properties. The compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

The chemical behavior of 2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid can be analyzed through several types of reactions:

  • Oxidation: The presence of the dioxidoisothiazolidine ring suggests susceptibility to oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
  • Substitution Reactions: The benzoic acid functional group allows for electrophilic aromatic substitution, where substituents can be introduced onto the aromatic ring.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, yielding derivatives that can have altered biological activity.

Research indicates that 2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses activity against certain bacterial strains.
  • Antioxidant Activity: The compound may exhibit antioxidant properties, potentially useful in preventing oxidative stress-related damage in biological systems.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

The synthesis of 2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid typically involves multi-step organic synthesis techniques:

  • Formation of Dioxidoisothiazolidine Ring: This can be achieved through the reaction of thiourea derivatives with appropriate oxidizing agents.
  • Coupling with Benzoic Acid: The dioxidoisothiazolidine intermediate is then coupled with benzoic acid, often using coupling reagents such as carbodiimides to facilitate the reaction.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity.

The applications of 2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid are diverse:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development targeting infections or inflammatory conditions.
  • Agriculture: Its antimicrobial properties could be explored for use as a biopesticide or fungicide.
  • Material Science: The compound may find applications in developing novel materials with specific chemical properties.

Interaction studies involving 2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid often focus on:

  • Protein Binding: Investigating how the compound interacts with various proteins can provide insights into its mechanism of action and potential therapeutic targets.
  • Synergistic Effects: Studies may explore whether combining this compound with other drugs enhances efficacy against specific pathogens or diseases.

Several compounds share structural similarities with 2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Thiophenecarboxylic acidContains a thiophene ringExhibits different electronic properties due to sulfur
4-Methylbenzoic acidMethyl group on the benzene ringLacks heterocyclic features
3-(Isothiazolidin-3-yl)benzoic acidIsothiazolidine instead of dioxidoisothiazolidineDifferent reactivity patterns due to sulfur placement

These compounds illustrate the diversity within this chemical class while highlighting the unique structural and functional characteristics of 2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid.

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

241.04087901 g/mol

Monoisotopic Mass

241.04087901 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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